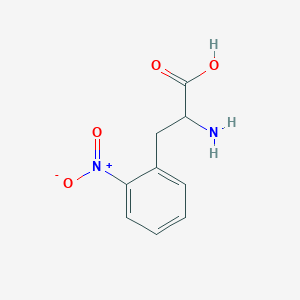

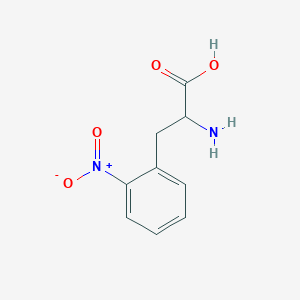

![molecular formula C15H12O2 B556772 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17910-73-5](/img/structure/B556772.png)

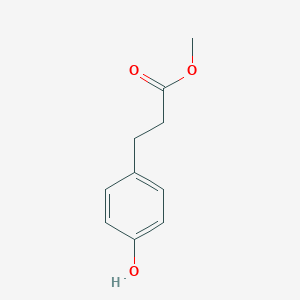

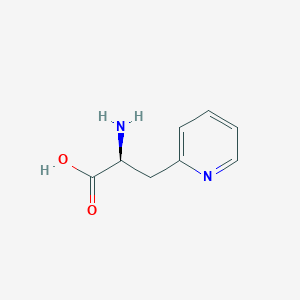

2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

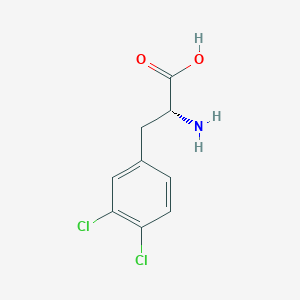

“2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one” is a chemical compound with a molecular weight of 224.26 . Its IUPAC name is 2-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique

Synthesis and Conformational Analysis

Research has been conducted on the synthesis and conformational analysis of derivatives of 5,9-Propanobenzo[7]annulene, which include compounds structurally related to 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one. These studies have provided insights into the transannular reactions and conformational preferences of such compounds, contributing to a deeper understanding of their chemical behavior (Camps et al., 1997).

Applications in Organic Synthesis

The compound has been investigated for its utility as a protecting group in organic synthesis, particularly for amines, amino acids, alcohols, thiols, and carboxylic acids. Its stability under strongly acidic conditions and ease of deprotection under mild conditions make it a valuable tool in peptide chemistry (Pless, 1976).

Photovoltaic Properties

A derivative of this compound, containing triphenylamine- and dibenzosuberenone-based moieties, was synthesized and used to create a dye-sensitized solar cell structure. This study marked the first application of such a compound in solar cell devices, highlighting its potential in the field of renewable energy (Erdoğan & Horoz, 2020).

Heterocyclic Chemistry

The compound has also been used as a synthon for annulation reactions, facilitating the efficient synthesis of novel dibenzoxepino-fused heterocycles. This demonstrates its versatility and utility in constructing complex heterocyclic frameworks, which are crucial in the development of new pharmaceuticals and materials (Kumar et al., 2007).

Mécanisme D'action

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one or 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,b]-cyclohepten-5-one, is a compound of interest in the field of proteomics research . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary targets of 2-Hydroxy-5-dibenzosuberone are currently under investigation. As a specialty product for proteomics research , it is likely to interact with proteins or enzymes that play a crucial role in biological processes.

Biochemical Pathways

It is known that phenolic compounds like 2-hydroxy-5-dibenzosuberone can be involved in various biosynthetic pathways, including the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of 2-Hydroxy-5-dibenzosuberone’s action are currently under investigation. As a compound used in proteomics research , it is likely to have effects at the protein level, potentially influencing protein expression, function, or interactions.

Propriétés

IUPAC Name |

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGQRAAQALHWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426533 |

Source

|

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17910-73-5 |

Source

|

| Record name | 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.